molecular formula C22H24FNO5 B11451136 3-Ethyl 6-methyl 4-(3-fluorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

3-Ethyl 6-methyl 4-(3-fluorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B11451136
M. Wt: 401.4 g/mol
InChI Key: YGGBAFNELBVTAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl 6-methyl 4-(3-fluorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound belonging to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, such as ester, ketone, and fluorophenyl, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl 6-methyl 4-(3-fluorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves multi-step reactions. One common method is the Hantzsch dihydropyridine synthesis, which includes the following steps:

    Condensation Reaction: Ethyl acetoacetate, 3-fluorobenzaldehyde, and ammonium acetate are reacted in ethanol under reflux conditions to form the intermediate.

    Cyclization: The intermediate undergoes cyclization to form the hexahydroquinoline core.

    Esterification: The final step involves esterification to introduce the ethyl and methyl ester groups.

Industrial Production Methods

In an industrial setting, the synthesis may be optimized for higher yields and purity. This can involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and control.

    Catalysis: Employing catalysts to accelerate the reaction rates and improve selectivity.

    Purification: Implementing advanced purification techniques such as chromatography and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl 6-methyl 4-(3-fluorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinoline derivatives with altered electronic properties.

    Reduction: Alcohol derivatives with potential changes in biological activity.

    Substitution: Substituted fluorophenyl derivatives with diverse functional groups.

Scientific Research Applications

3-Ethyl 6-methyl 4-(3-fluorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding.

    Material Science: Explored for its potential in organic electronics and photonics due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-Ethyl 6-methyl 4-(3-fluorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways: Modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Hexahydroquinoline Derivatives: Compounds with similar core structures but different substituents.

    Fluorophenyl Compounds: Compounds containing the fluorophenyl group with varying functional groups.

Uniqueness

    Functional Group Diversity: The combination of ester, ketone, and fluorophenyl groups provides unique reactivity and biological activity.

    Electronic Properties: The presence of the fluorophenyl group influences the electronic properties, making it distinct from other hexahydroquinoline derivatives.

Properties

Molecular Formula

C22H24FNO5

Molecular Weight

401.4 g/mol

IUPAC Name

3-O-ethyl 6-O-methyl 4-(3-fluorophenyl)-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C22H24FNO5/c1-5-29-22(27)17-12(3)24-15-9-11(2)16(21(26)28-4)20(25)19(15)18(17)13-7-6-8-14(23)10-13/h6-8,10-11,16,18,24H,5,9H2,1-4H3

InChI Key

YGGBAFNELBVTAM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)F)C(=O)C(C(C2)C)C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.